N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-16-7-4-8-17-18(16)22-20(25-17)23-19(24)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEYXWJNGBQGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-fluoro-1,3-benzothiazole with a biphenyl carboxylic acid derivative under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibits several notable biological activities:
- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cancer and other diseases. Inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous cells.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against resistant bacterial strains, such as Enterococcus faecalis. This suggests that this compound may possess similar properties warranting further investigation into its efficacy against various pathogens.
Interaction Studies
Investigating how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking Studies : To predict how the compound binds to target proteins.
- In Vitro Assays : To assess biological activity against specific cellular targets.
These studies help in understanding the pharmacodynamics and pharmacokinetics of the compound, paving the way for its development as a therapeutic agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. Below is a table summarizing some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4'-Fluoro-[1,1'-biphenyl]-4-carboxylic acid | C13H9FO2 | Lacks benzothiazole moiety but shares biphenyl structure |
| N-(2-hydroxyethyl)-benzothiazole | C10H11N2OS | Contains a hydroxymethyl group enhancing solubility |
| 2-Mercapto-benzothiazole | C7H6N2S2 | Known for antioxidant properties but lacks biphenyl structure |
This comparative analysis highlights the distinctiveness of this compound due to its combination of a fluorinated benzothiazole with a biphenyl backbone. Such structural features may contribute to enhanced biological activities compared to other derivatives.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . The compound’s structure allows it to form stable complexes with these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in heterocyclic substituents, fluorine presence, and amine moieties. Below is a comparative analysis:
*Calculated values based on structural analogs.
- However, this substitution reduced diuretic efficacy in vivo, suggesting fluorine may sterically hinder target engagement .
- Heterocycle Comparison : Replacing benzothiazole with thiazole (Y030-2401) reduces molecular weight and logP, likely improving aqueous solubility but decreasing aromatic interactions critical for target binding .
Key Research Findings
Fluorine’s Dual Role : While fluorine enhances metabolic stability and lipophilicity, it may compromise activity in certain biological contexts, as seen in diuretic assays .
Biphenyl Core Universality : The biphenyl moiety is critical for hydrophobic and π-π interactions, retained across all analogs for baseline activity .
Synthetic Flexibility : Modular synthesis allows substitution at the heterocycle and amine regions, enabling rapid exploration of structure-activity relationships (SAR) .
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound has the molecular formula C16H13FN2OS and a molecular weight of approximately 300.35 g/mol. Its structure consists of a biphenyl backbone with a carboxamide group and a fluorinated benzothiazole moiety, enhancing its solubility and biological activity.
This compound exhibits notable activity as an inhibitor of protein kinases . Protein kinases are crucial for various cellular processes, including cell growth and division. Inhibition of these enzymes can lead to therapeutic effects in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promise in inhibiting several protein kinases, which may contribute to its anticancer properties.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against resistant bacterial strains such as Enterococcus faecalis, suggesting its utility in treating infections caused by resistant pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits specific protein kinases involved in tumor growth. |
| Antimicrobial | Effective against certain resistant bacterial strains. |
| Antiviral | Potential activity against viral infections (specific studies needed). |
| Neuroprotective | Possible protective effects on neural cells (requires further investigation). |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are some notable findings:
- Antitumor Activity : A study evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated that it exhibited selective toxicity with GI50 values ranging from 15 to 30 μM across different cancer types .
- Inhibition of Bacterial Growth : Research demonstrated that the compound inhibited bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. IC50 values were reported in the low micromolar range for several tested strains .
- Structure-Activity Relationship (SAR) : Investigations into structurally similar compounds revealed that modifications to the benzothiazole moiety significantly impacted biological activity, emphasizing the importance of chemical structure in determining pharmacological properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-fluoro-1,3-benzothiazol-2-amine and biphenyl-4-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
- Coupling with the benzothiazole amine under reflux in aprotic solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification via column chromatography or recrystallization to isolate the product. Reaction yields can be optimized by controlling stoichiometry and reaction time .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, 19F) : To verify the fluorine substitution pattern and biphenyl connectivity .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation.
- X-ray crystallography (if crystals are obtainable): To resolve the 3D structure and confirm regiochemistry .
- HPLC : To assess purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, biphenyl substituents) influence pharmacological activity?
- Methodological Answer :
- Fluorine's role : The 4-fluoro group on the benzothiazole ring enhances electron-withdrawing effects, improving binding affinity to target proteins (e.g., kinases) by stabilizing dipole interactions. Comparative studies with non-fluorinated analogs show reduced activity .
- Biphenyl moiety : The biphenyl system increases lipophilicity, enhancing membrane permeability. Substituents on the distal phenyl ring (e.g., electron-donating groups) can modulate solubility and metabolic stability. SAR studies should employ in vitro assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking to map binding interactions .
Q. What strategies address contradictions in reported synthetic yields or biological activity data?
- Methodological Answer :
- Reaction condition standardization : Variations in solvent polarity, temperature, and catalyst loading (e.g., use of DMAP for acylation) can reconcile yield discrepancies. Systematic DOE (Design of Experiments) approaches are recommended .
- Biological assay validation : Use orthogonal assays (e.g., SPR, ITC) to confirm target engagement. Cross-validate results across multiple cell lines or animal models to account for batch-to-batch variability or off-target effects .
Q. How can computational methods predict the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer :
- Molecular dynamics (MD) simulations : To study membrane permeability and blood-brain barrier penetration.
- CYP450 metabolism prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify metabolic hotspots (e.g., oxidation of the biphenyl ring).
- Toxicity profiling : Use QSAR models to predict hepatotoxicity or cardiotoxicity risks. Experimental validation via in vitro cytotoxicity assays (e.g., HepG2 cells) is critical .
Q. What techniques elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify target proteins in cell lysates .
- Transcriptomics/RNA-seq : Profile gene expression changes post-treatment to map downstream pathways.
- Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
